N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a dichlorophenyl group, a methyl group, and an isochromene carboxamide moiety, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dichloroaniline, which is then reacted with 3-methylphthalic anhydride under controlled conditions to form the intermediate. This intermediate undergoes cyclization and subsequent amide formation to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, catalysts such as Lewis acids, and temperature control to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under precise conditions. Automation and continuous monitoring ensure consistent quality and efficiency. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, are crucial to achieving the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could interact with cellular proteins, disrupting normal cellular functions and leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea: Known for its herbicidal properties.
3,4-dichlorophenyl isocyanate: Used as an intermediate in organic synthesis.
3,4-dichlorophenylacetic acid: Utilized in the synthesis of pharmaceuticals.
Uniqueness
N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide stands out due to its unique isochromene structure, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H13Cl2NO3 |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO3/c1-17(9-10-4-2-3-5-12(10)15(21)23-17)16(22)20-11-6-7-13(18)14(19)8-11/h2-8H,9H2,1H3,(H,20,22) |
InChI Key |
ZGLVSRPBNKCRHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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